4-[Dibutyl(chloro)stannyl]but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Dibutyl(chloro)stannyl]but-3-en-1-ol is an organotin compound with the molecular formula C12H25ClOSn It is characterized by the presence of a tin (Sn) atom bonded to a chlorine (Cl) atom, two butyl groups, and a butenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dibutyl(chloro)stannyl]but-3-en-1-ol typically involves the reaction of dibutyltin dichloride with an appropriate butenol derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[Dibutyl(chloro)stannyl]but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
4-[Dibutyl(chloro)stannyl]but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[Dibutyl(chloro)stannyl]but-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dichloride: A precursor in the synthesis of 4-[Dibutyl(chloro)stannyl]but-3-en-1-ol.
Tributyltin chloride: Another organotin compound with different chemical properties and applications.
Tetramethyltin: A simpler organotin compound with distinct reactivity.
Uniqueness
This compound is unique due to its specific structure, which combines a tin atom with a butenol moiety
Properties
CAS No. |
674775-88-3 |
---|---|
Molecular Formula |
C12H25ClOSn |
Molecular Weight |
339.49 g/mol |
IUPAC Name |
4-[dibutyl(chloro)stannyl]but-3-en-1-ol |
InChI |
InChI=1S/C4H7O.2C4H9.ClH.Sn/c1-2-3-4-5;2*1-3-4-2;;/h1-2,5H,3-4H2;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
FTVRBYZOBUUBFH-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(C=CCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.